4-({4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile
Description
The compound 4-({4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile features a pyrimidine core substituted with a methyl group and a pyrrolidine ring at positions 4 and 6, respectively. A piperazine linker connects this pyrimidine moiety to a benzonitrile group via a methylene bridge. The benzonitrile group may enhance binding affinity through polar interactions, while the piperazine-pyrrolidine system could influence solubility and conformational flexibility .
Properties
IUPAC Name |
4-[[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6/c1-17-14-20(26-8-2-3-9-26)24-21(23-17)27-12-10-25(11-13-27)16-19-6-4-18(15-22)5-7-19/h4-7,14H,2-3,8-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKHSPRMTIDNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12.
- MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl)imidazole Derivatives as Potential Anticancer Agents. Molecules, 25(22), 5226.
- MDPI. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)sulfonyl)benzamide. Molbank, 2022(4), M1461.
- Kumar, A., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-8.
Biological Activity
The compound 4-({4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile is a synthetic organic molecule with potential therapeutic applications. Its structural characteristics suggest that it may interact with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a complex arrangement of functional groups that may influence its biological activity. The presence of the piperazine and pyrimidine rings contributes to its pharmacokinetic properties, including solubility and permeability.
Antiviral Activity
Recent studies have indicated that derivatives of benzonitrile compounds, including those structurally related to our compound of interest, exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). For instance, a study reported that certain derivatives showed high potency in inhibiting HCV entry at low nanomolar concentrations. The mechanism of action was primarily through the inhibition of the viral entry stage, targeting the HCV E1 protein .
The biological evaluation of similar compounds has demonstrated that they act by disrupting viral entry pathways. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine and pyrimidine moieties can enhance antiviral efficacy. This indicates that the specific arrangement of functional groups in 4-({4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile could be pivotal for its activity against viral infections.
Pharmacokinetics
Pharmacokinetic studies on related compounds have shown favorable profiles, including good oral bioavailability and prolonged plasma half-lives following administration. For example, compounds exhibiting similar structures have been found to remain active in vivo for extended periods, suggesting potential for therapeutic use .
Case Studies
- Case Study on HCV Inhibition : A derivative structurally related to 4-({4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile was tested in vitro and demonstrated significant antiviral activity, leading to further exploration as a potential HCV treatment .
- Combination Therapy Research : Studies have explored the combination of this class of compounds with other antiviral agents to enhance efficacy against resistant strains of viruses. The synergistic effects observed in these combinations indicate a promising direction for future research .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.43 g/mol |
| Solubility | Moderate in aqueous solutions |
| Bioavailability | High (oral administration) |
| Target | HCV E1 protein |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Piperazine Derivatives
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Lacks the benzonitrile and piperazinyl-methyl groups.
- Properties : Exhibits a simpler pyrimidine-piperidine scaffold, often used as a precursor for anticancer agents. Its crystal structure reveals van der Waals interactions dominating packing .
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure: Replaces the pyrimidine core with a pyrido-pyrimidinone system and introduces a benzodioxol substituent .
- Properties: The benzodioxol group may enhance metabolic stability, while the pyrido-pyrimidinone core could alter electron distribution for target binding .
- Key Difference : Heterocyclic system divergence likely shifts biological target specificity relative to the benzonitrile-containing analog .
Piperazine-Linked Benzonitrile Derivatives
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
- Structure : Features dual piperidine rings instead of a pyrimidine-pyrrolidine system .
- Properties : Both piperidine rings adopt chair conformations, favoring hydrophobic interactions. Used as an intermediate for anticancer agents .
- Key Difference : Reduced heteroaromaticity compared to the pyrimidine-containing target compound may limit π-π stacking interactions in target binding .
4-Methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
Data Tables
Table 1. Structural and Molecular Comparisons
Research Findings and Implications
- Structural Flexibility : The piperazine linker in the target compound allows for adaptable binding modes, whereas rigid analogs like dual piperidine systems may restrict target engagement.
- Electron Effects : The benzonitrile group’s electron-withdrawing nature contrasts with the electron-donating naphthalene sulfonyl group in , suggesting divergent electronic profiles for receptor interactions.
- Biological Relevance: Pyrimidine-pyrrolidine systems (target compound) are associated with kinase inhibition, while pyrido-pyrimidinones may target enzymes like phosphodiesterases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
